BRD9 Degradation Potency: DC50 Comparison with VZ185 and dBRD9
PROTAC BRD9 Degrader-4 demonstrates a BRD9 degradation DC50 of ≤25 nM [1]. In contrast, VZ185, a dual BRD7/9 degrader, exhibits a DC50 of 1.8 nM for BRD9 and 4.5 nM for BRD7, indicating higher potency and a distinct selectivity profile [2]. Another comparator, dBRD9, shows an IC50 of 56.6 nM for BRD9 degradation in MOLM-13 cells, with no degradation of BRD4 or BRD7 up to 5 μM [3]. These quantitative differences underscore the importance of selecting a degrader based on specific potency and selectivity requirements.
| Evidence Dimension | BRD9 Degradation Potency (DC50/IC50) |
|---|---|
| Target Compound Data | DC50 ≤ 25 nM |
| Comparator Or Baseline | VZ185: DC50 = 1.8 nM (BRD9), 4.5 nM (BRD7); dBRD9: IC50 = 56.6 nM |
| Quantified Difference | PROTAC BRD9 Degrader-4 is ~14-fold less potent than VZ185 but ~2.3-fold more potent than dBRD9 in degradation assays. |
| Conditions | Cell-based degradation assays; specific cell lines not fully disclosed for Target Compound; VZ185 in RI-1 cells; dBRD9 in MOLM-13 cells. |
Why This Matters
Users requiring maximal degradation potency may favor VZ185, while those seeking a tool with intermediate potency for titration studies may find PROTAC BRD9 Degrader-4 suitable.
- [1] TargetMol. BRD9 Degrader-4 (T89406) Product Datasheet. View Source
- [2] MedChemExpress. VZ185 (HY-114322) Product Datasheet. View Source
- [3] Fujifilm Wako. dBRD9 (552-35481) Product Datasheet. View Source
